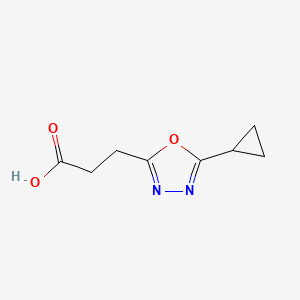![molecular formula C9H6N2O3S2 B12121739 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B12121739.png)
2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid: is a heterocyclic compound with the following chemical structure:
IUPAC Name: 2-[(2-thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
!Compound Structure
This compound belongs to the thiazole family and contains both a thiazole ring and a carboxylic acid group. Thiazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid involves several steps. One common approach is the condensation of 2-aminothiazole with thienylcarboxylic acid derivatives. The reaction typically proceeds under acidic conditions.
Reaction Conditions::Starting Materials: 2-aminothiazole and thienylcarboxylic acid derivatives
Reaction Type: Condensation
Catalyst: Acidic conditions (e.g., sulfuric acid)
Major Steps: Formation of the thiazole ring, followed by carboxylation
Industrial Production Methods:: While industrial-scale production methods may vary, the synthesis usually occurs in batch reactors or continuous flow systems. Optimization of reaction conditions, purification, and scalability are critical factors in large-scale production.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substitution reactions at the thiazole ring or carboxylic acid group are possible.
Reduction: Reduction of the carbonyl group or thiazole ring can occur.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid)
Substitution: Nucleophiles (e.g., amines, alkoxides)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Major Products:: The major products depend on the specific reaction conditions and substituents. Potential products include derivatives with modified functional groups or side chains.
Wissenschaftliche Forschungsanwendungen
2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid finds applications in various scientific fields:
Medicinal Chemistry: It may serve as a scaffold for drug design due to its heterocyclic nature.
Biochemistry: Researchers explore its interactions with enzymes, receptors, and proteins.
Materials Science: Its derivatives could be used in organic electronics or sensors.
Wirkmechanismus
The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, modulate signaling pathways, or interact with cellular components. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is unique, similar compounds include:
Benzoic acid, 2-(2-thienylcarbonyl)-: A related compound with a benzoic acid moiety .
2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid: A structurally related oxazole derivative
Eigenschaften
Molekularformel |
C9H6N2O3S2 |
|---|---|
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3S2/c12-7(5-2-1-3-15-5)11-9-10-4-6(16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12) |
InChI-Schlüssel |
PXXVBIMDTXVDPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC2=NC=C(S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid](/img/structure/B12121657.png)
![8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one](/img/structure/B12121658.png)




![(2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12121678.png)
![Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxyla te](/img/structure/B12121680.png)





![Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate](/img/structure/B12121724.png)
